molecular formula C15H16N2O2 B1372312 1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 1152535-85-7

1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

Cat. No.: B1372312
CAS No.: 1152535-85-7
M. Wt: 256.3 g/mol
InChI Key: NPKVHGWVRWFRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring fused with a cyclopentane ring and substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the reaction of 2,4-dimethylphenylhydrazine with cyclopentanone under acidic conditions, followed by cyclization and oxidation steps to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the pyrazole ring or the carboxylic acid group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites, thereby altering their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is unique due to its fused ring system and specific substitution pattern, which confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-9-6-7-12(10(2)8-9)17-13-5-3-4-11(13)14(16-17)15(18)19/h6-8H,3-5H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKVHGWVRWFRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(CCC3)C(=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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